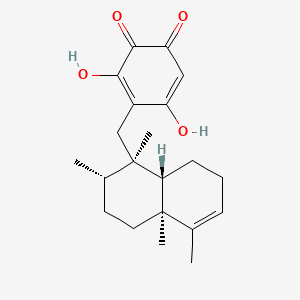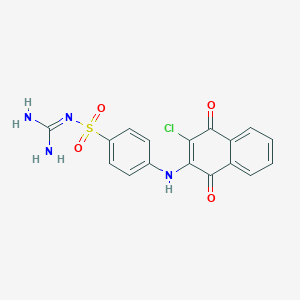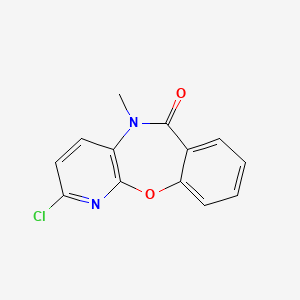
Austalide L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Austalide L involves complex organic reactions. One common method includes the use of ethyl acetate extracts from Aspergillus species isolated from marine environments . The structures of the synthesized compounds are typically confirmed using one-dimensional and two-dimensional nuclear magnetic resonance (NMR) experiments, supported by ultraviolet (UV) analysis and electrospray ionization mass spectrometry (ESI-MS) .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally involves the cultivation of Aspergillus species in controlled environments to optimize the yield of the compound. The extraction process often uses solvents like ethyl acetate to isolate the compound from the fungal biomass .
Analyse Des Réactions Chimiques
Types of Reactions: Austalide L undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated forms of the compound .
Applications De Recherche Scientifique
Austalide L has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it is studied for its unique molecular structure and potential as a lead compound for drug development . In biology and medicine, this compound has shown promise as an antitumor, anti-inflammatory, antimicrobial, and antiviral agent . It also exhibits antifouling properties and has been studied for its potential to inhibit osteoclast differentiation . In industry, this compound is explored for its potential use in developing new pharmaceuticals and bioactive compounds .
Mécanisme D'action
The mechanism of action of Austalide L involves its interaction with various molecular targets and pathways . For instance, it has been shown to inhibit the activity of certain enzymes and transcription factors, such as α-glucosidase and AP-1 . These interactions lead to the compound’s diverse biological effects, including its antitumor and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
These compounds share similar molecular frameworks but differ in their specific functional groups and biological activities . For example, Austalide V has been identified as a potent inhibitor of osteoclast differentiation, while Austalide Z has shown moderate cytotoxic activity against cancer cell lines . The unique combination of functional groups in Austalide L contributes to its distinct biological activities and makes it a valuable compound for further research .
Propriétés
Numéro CAS |
87833-52-1 |
|---|---|
Formule moléculaire |
C25H32O6 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
(1S,13R,14R,19S)-19-hydroxy-10-methoxy-1,4,14,18,18-pentamethyl-2,7-dioxapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-3(11),4,9-triene-8,17-dione |
InChI |
InChI=1S/C25H32O6/c1-13-15-12-30-21(27)18(15)20(29-6)14-11-16-23(4)8-7-17(26)22(2,3)25(23,28)10-9-24(16,5)31-19(13)14/h16,28H,7-12H2,1-6H3/t16-,23-,24+,25-/m1/s1 |
Clé InChI |
XTSSAALSNSPVIH-OCFMFRIESA-N |
SMILES isomérique |
CC1=C2COC(=O)C2=C(C3=C1O[C@]4(CC[C@@]5([C@@]([C@H]4C3)(CCC(=O)C5(C)C)C)O)C)OC |
SMILES canonique |
CC1=C2COC(=O)C2=C(C3=C1OC4(CCC5(C(C(=O)CCC5(C4C3)C)(C)C)O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




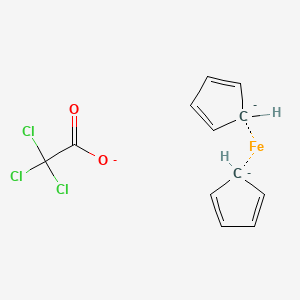

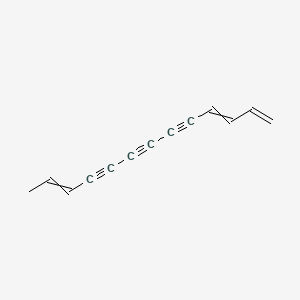
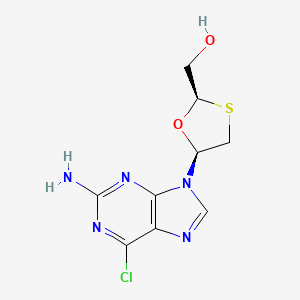
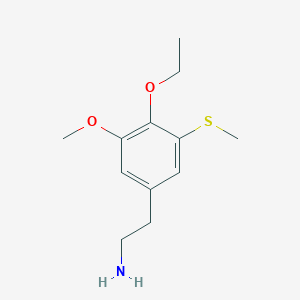
![2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine](/img/structure/B12789387.png)
